[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE
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Overview
Description
4-(2,3-Dimethoxybenzyl)piperazinomethanone: is a synthetic organic compound with the molecular formula C17H18FN3O It is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a 2-fluorophenyl group
Preparation Methods
The synthesis of 4-(2,3-Dimethoxybenzyl)piperazinomethanone involves several steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with 2,3-dimethoxybenzyl group: The piperazine ring is then reacted with 2,3-dimethoxybenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the 2,3-dimethoxybenzyl group.
Introduction of the 2-fluorophenyl group: Finally, the compound is reacted with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
4-(2,3-Dimethoxybenzyl)piperazinomethanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2,3-Dimethoxybenzyl)piperazinomethanone: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or as a modulator of receptor activity.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethoxybenzyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(2,3-Dimethoxybenzyl)piperazinomethanone: can be compared with other similar compounds, such as:
4-(2,3-Dimethoxybenzyl)piperazinomethanone: This compound has a similar structure but with the fluorine atom in a different position, which may affect its chemical and biological properties.
4-(2,3-Dimethoxybenzyl)piperazinomethanone: The presence of a chlorine atom instead of fluorine can lead to different reactivity and interactions with molecular targets.
4-(2,3-Dimethoxybenzyl)piperazinomethanone: The bromine atom can introduce different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
These comparisons highlight the uniqueness of 4-(2,3-Dimethoxybenzyl)piperazinomethanone and its potential advantages in specific applications.
Properties
Molecular Formula |
C20H23FN2O3 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C20H23FN2O3/c1-25-18-9-5-6-15(19(18)26-2)14-22-10-12-23(13-11-22)20(24)16-7-3-4-8-17(16)21/h3-9H,10-14H2,1-2H3 |
InChI Key |
NSKBEQAVAKQDMV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3F |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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